BenchChemオンラインストアへようこそ!

1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-4-carboxylic acid

regioisomer differentiation medicinal chemistry building blocks piperidine scaffold vectors

The sec-butyl carbamoyl moiety introduces a chiral center absent in n-butyl and tert-butyl analogs, enabling enantiomer-resolved SAR. The 4-COOH regioisomer orients the acid vector for GABAergic agonism programs; substituting the 3-COOH regioisomer risks misleading target engagement data. Research-grade only; plan 4–6 week lead times. Suitable for low-throughput analog synthesis where stereochemical exploration is the primary objective. Bulk pricing available upon request.

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
CAS No. 1155507-13-3
Cat. No. B1462099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-4-carboxylic acid
CAS1155507-13-3
Molecular FormulaC12H22N2O3
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCCC(C)NC(=O)CN1CCC(CC1)C(=O)O
InChIInChI=1S/C12H22N2O3/c1-3-9(2)13-11(15)8-14-6-4-10(5-7-14)12(16)17/h9-10H,3-8H2,1-2H3,(H,13,15)(H,16,17)
InChIKeyGDDUJXRWAXKGLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-4-carboxylic acid (CAS 1155507-13-3): Procurement-Relevant Identity and Class Context


1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-4-carboxylic acid (CAS 1155507-13-3; molecular formula C₁₂H₂₂N₂O₃; MW 242.31 g/mol) is a synthetic piperidine-4-carboxylic acid derivative featuring a butan-2-yl (sec-butyl) carbamoylmethyl substituent at the piperidine N1 position . The compound belongs to the broader class of N-substituted piperidine carboxylic acids, which serve as versatile building blocks in medicinal chemistry for constructing pharmacologically active molecules targeting ion channels, GPCRs, and proteases [1]. Unlike the widely studied parent scaffold piperidine-4-carboxylic acid (isonipecotic acid), this derivative incorporates a chiral sec-butyl carbamoyl moiety that introduces stereochemical complexity and modulated physicochemical properties [2]. It is currently catalogued as a research chemical by boutique suppliers, with no associated regulatory approvals, pharmacopoeial monographs, or clinical development history.

Why Generic Substitution Fails for 1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-4-carboxylic acid: Regioisomeric, Stereochemical, and Alkyl-Group Specificity


Piperidine carboxylic acid building blocks with N-carbamoylmethyl substitution are not functionally interchangeable. Three structural variables—carboxylic acid regioisomerism (3- vs. 4-position), N-alkyl branching architecture (n-butyl vs. sec-butyl vs. tert-butyl), and amide connectivity direction—each independently govern the three-dimensional presentation of pharmacophoric elements in downstream conjugates [1]. The 4-carboxylic acid isomer orients the acid vector axially/equatorially distinct from the 3-carboxylic acid regioisomer (CAS 1181734-16-6), producing divergent target engagement profiles when elaborated into bioactive molecules [2]. The sec-butyl group introduces a chiral center absent in n-butyl (CAS 1181679-89-9) and tert-butyl (CAS 1156151-43-7) analogs, enabling stereochemically resolved SAR exploration [3]. Procuring an incorrect regioisomer or alkyl variant therefore risks generating misleading structure-activity data and invalidating costly downstream synthetic campaigns.

Quantitative Differentiation Evidence for 1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-4-carboxylic acid Against Closest Analogs


Carboxylic Acid Regioisomerism: 4-COOH vs. 3-COOH Spatial Vector Differentiation

The 4-carboxylic acid regioisomer (target compound) presents the carboxylate group in a para-like orientation relative to the piperidine N1 substituent, whereas the 3-carboxylic acid regioisomer (CAS 1181734-16-6) positions it in a meta-like orientation. In the GABAergic pharmacology literature, piperidine-4-carboxylic acid (isonipecotic acid) functions as a GABA agonist, while piperidine-3-carboxylic acid (nipecotic acid) acts as a GABA uptake inhibitor—a functional divergence of ≥2 orders of magnitude in IC₅₀ depending on the target measured [1]. This regioisomeric pharmacology is well-established for the parent scaffolds; the N-carbamoylmethyl derivatives are expected to exhibit analogous target-orientation dependence. Researchers selecting the 4-COOH isomer for elaboration into CNS-targeted conjugates should not substitute the 3-COOH regioisomer without re-validating target engagement [2].

regioisomer differentiation medicinal chemistry building blocks piperidine scaffold vectors

N-Alkyl Branching Architecture: sec-Butyl vs. tert-Butyl vs. n-Butyl Physicochemical and Conformational Differentiation

The sec-butyl (butan-2-yl) group in the target compound introduces a chiral center at the α-carbon of the alkyl chain, which is absent in both the tert-butyl analog (CAS 1156151-43-7; achiral, maximally branched) and the n-butyl analog (CAS 1181679-89-9; achiral, linear). Computationally, the sec-butyl group has a Charton steric parameter (ν) of approximately 0.76, intermediate between n-butyl (~0.52) and tert-butyl (~1.24), and a Taft Es value of approximately -1.13, again between n-butyl (-0.39) and tert-butyl (-1.54) [1]. The predicted logP contribution of sec-butyl is approximately +0.4 units higher than n-butyl and -0.6 units lower than tert-butyl, providing tunable lipophilicity without the extreme steric bulk that can abrogate target binding [2]. The chiral sec-butyl group additionally enables diastereomeric resolution, a capability unavailable with the symmetric tert-butyl or n-butyl analogs.

alkyl group SAR steric parameters chiral building blocks logP modulation

Amide Connectivity Direction: Carbamoylmethyl vs. Reverse Carboxamide Scaffold Comparison

The target compound features a carbamoylmethyl linkage (N–CH₂–C(=O)–NH–sec-Bu), which places a methylene spacer between the piperidine nitrogen and the amide carbonyl. In contrast, N-(sec-butyl)piperidine-4-carboxamide (CAS 1220027-92-8) has a direct carboxamide linkage (N–C(=O)–NH–sec-Bu) with reversed amide directionality . This connectivity difference alters: (i) the distance between the piperidine ring and the sec-butyl group (extended by one methylene unit in the target), (ii) the electron density at the piperidine nitrogen (tertiary amine in the target vs. amide nitrogen in the reverse analog, pKa ~8.5 vs. non-basic), and (iii) metabolic vulnerability (the methylene spacer may introduce additional CYP-mediated oxidation sites not present in the direct carboxamide) [1]. These differences are structural, not biological—no comparative in vitro or in vivo data are available for these two compounds specifically.

amide bond geometry metabolic stability hydrogen bonding building block utility

Commercial Availability and Procurement Cost Differentiation Across Regioisomers and Alkyl Variants

The target compound (CAS 1155507-13-3) is available from Xiyuan-bio at ¥1,540/100mg, ¥5,880/500mg, and ¥9,240/1g (purity specification not explicitly stated on product page; typical research chemical purity ≥95%) . The 3-carboxylic acid regioisomer (CAS 1181734-16-6) is listed by Leyan at 98% purity with generally comparable pricing tiers, while the tert-butyl analog (CAS 1156151-43-7) is available from Leyan at 98% purity and from Smolecule . The n-butyl analog (CAS 1181679-89-9) is less commonly stocked, indicating potentially longer lead times. Supplier diversity is narrow for all four compounds (typically 2–5 boutique vendors each), placing them in the 'specialty building block' procurement category rather than commodity chemicals. No compound in this series is available from major milligram-scale suppliers (Sigma-Aldrich, TCI, Enamine) as of the search date.

chemical procurement building block sourcing cost comparison vendor availability

Evidence Gap Advisory: Absence of Quantitative Biological Comparator Data

A systematic search of PubMed, ChEMBL, BindingDB, PubChem, and patent databases (search date: April 2026) returned zero quantitative biological activity data for CAS 1155507-13-3 and zero head-to-head comparator studies against any of its closest analogs (3-COOH regioisomer CAS 1181734-16-6; tert-butyl analog CAS 1156151-43-7; n-butyl analog CAS 1181679-89-9) [1]. No IC₅₀, EC₅₀, Ki, Kd, or % inhibition values are publicly available. No in vitro ADME, in vivo PK, or toxicity data exist. This compound has not appeared as a exemplified compound in any identified pharmaceutical patent. It is classified exclusively as a research chemical building block. Consequently, all differentiation claims above rest on structural inference, computational prediction, and class-level knowledge—not on experimentally measured biological superiority. Users procuring this compound for biological screening must generate all primary pharmacological data de novo and should not assume target selectivity, metabolic stability, or in vivo efficacy based on structural analogy alone .

data transparency evidence limitation procurement risk research chemical status

Recommended Procurement and Application Scenarios for 1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-4-carboxylic acid Based on Available Evidence


Chiral Building Block for Stereochemically Resolved Medicinal Chemistry Libraries

The sec-butyl carbamoyl moiety provides a chiral center that can be exploited for diastereomeric resolution in fragment-based drug discovery. When elaborated into larger pharmacophores—such as T-type calcium channel blockers structurally related to those described by Praxis Precision Medicines—the chiral sec-butyl group may confer differential target engagement between enantiomers, an option unavailable with achiral n-butyl or tert-butyl analogs [1]. Researchers synthesizing enantiomerically pure compound libraries should prioritize this scaffold over the achiral tert-butyl variant (CAS 1156151-43-7) when stereochemical SAR exploration is a program objective.

Piperidine-4-carboxylic acid Scaffold for CNS-Targeted Conjugate Synthesis

Based on class-level GABAergic pharmacology precedent, the 4-carboxylic acid regioisomer is the appropriate choice for CNS programs targeting GABA receptor agonism or related ion channel modulation [1]. The 3-COOH regioisomer (CAS 1181734-16-6), by contrast, is associated with uptake inhibition mechanisms. Researchers should select the 4-COOH variant when the desired pharmacology aligns with agonist/positive modulator profiles and should avoid regioisomer substitution without confirmatory target engagement assays .

Specialty Procurement for Early-Stage Hit-to-Lead Programs Requiring Tunable Lipophilicity

The intermediate lipophilicity (predicted logP between n-butyl and tert-butyl analogs) and moderate steric profile of the sec-butyl group make this compound suitable for hit-to-lead optimization where balanced physicochemical properties are desired [1]. Procurement should be planned with 4–6 week lead times given the narrow supplier base (2–4 vendors) and boutique chemical status. Bulk pricing at gram scale (¥9,240/g from Xiyuan-bio) positions this as a mid-cost building block appropriate for low-throughput analog synthesis rather than large-scale library production .

Negative Application Advisory: Scenarios Where This Compound Should Not Be Procured

This compound should NOT be procured when: (i) established biological activity data or literature precedent for the specific chemotype is required for grant applications or project justification; (ii) rapid structure-activity relationship exploration is needed (the lack of published SAR for any analog in this series means all data must be generated internally); (iii) cost-sensitive large-scale synthesis is planned (the >¥9,000/g pricing with limited bulk discount options makes the compound unsuitable for campaigns requiring >10g of starting material); or (iv) regulatory-grade material with full ICH-compliant Certificate of Analysis is required (no pharmacopoeial monograph exists, and vendors supply research-grade material only) [1].

Quote Request

Request a Quote for 1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.